CMP8

Estrogen receptor Orthogonal ligand–receptor pair Chemical biology

Conditional gene expression studies using ER-based switches often suffer from confounding activation by endogenous estrogens. CMP8 eliminates this cross-talk through its 4-chlorobenzyl and 4-(2-(piperidin-1-yl)ethoxy)phenyl pharmacophore, achieving IC50 29 nM on triple-mutant ERα-LBD (L384M/M421G/G521R) with >35-fold selectivity over wild-type ERα (IC50 1100 nM) and 77-fold over ERβ. • Enables dose-dependent, background-free transgene induction or DD-fusion protein stabilization • Validated in vivo pharmacokinetics: Cmax 0.5 μM, plasma levels exceed EC50 for ≥4 h in mice • Supplied with full analytical documentation (HPLC, MS) for batch-to-batch reproducibility

Molecular Formula C33H34ClNO3
Molecular Weight 528.1 g/mol
Cat. No. B1669269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMP8
SynonymsCMP8;  CMP-8;  CMP 8; 
Molecular FormulaC33H34ClNO3
Molecular Weight528.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O
InChIInChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2
InChIKeyYHOXIEXEPIIKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CMP8: Orthogonal Mutant ERα Ligand Overview


9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one (CAS 851107-28-3), commonly designated CMP8, is a synthetic, nonsteroidal tetrahydrofluorenone derivative [1]. It functions as a selective, high-affinity ligand for engineered triple-mutant estrogen receptor alpha ligand-binding domains (MGR-ERα-LBD) while exhibiting substantially reduced affinity for wild-type ERα and ERβ [1]. This orthogonal ligand–receptor pairing enables precise, small-molecule control of protein stability or gene expression in mammalian cells and in vivo, making CMP8 a critical tool compound for conditional perturbation studies [2].

CMP8: Orthogonal Selectivity Over Analogs


The tetrahydrofluorenone scaffold yields a series of estrogen receptor ligands (e.g., CMP6, CMP7, CMP9, CMP10) that differ only in the para-substituent of the 9a-benzyl group or the nature of the 4-position side chain [1]. These seemingly minor structural variations produce profound differences in mutant-to-wild-type receptor selectivity [1]. Generic substitution with a closely related analog—such as CMP10 (IC₅₀ 22 nM on MG-ERα-LBD but only 17-fold selectivity over hERα) or CMP9 (107 nM on MG-ERα-LBD, 5.8-fold selectivity)—dramatically compromises the functional orthogonality required for clean conditional control in living systems [1]. Only CMP8, with its 4-chlorobenzyl substituent and 4-(2-(piperidin-1-yl)ethoxy)phenyl side chain, achieves the requisite combination of high mutant-binding potency and >35-fold selectivity over wild-type human ERα [1].

CMP8 Evidence: Head-to-Head Comparison


Orthogonal Selectivity vs. Wild-Type ERα

In a competitive radiometric binding assay, CMP8 demonstrated an IC₅₀ of 29 ± 2.8 nM for GST-MG-ERα-LBD (double mutant L384M/M421G), comparable to CMP6 (29 nM) and CMP10 (22 nM) [1]. However, CMP8 exhibited markedly superior orthogonal selectivity: its IC₅₀ for wild-type human ERα was 1085 ± 121 nM, yielding a 37.4-fold selectivity ratio [1]. This represents the highest selectivity among all tetrahydrofluorenone analogs tested, exceeding CMP10 (17-fold), CMP7 (10.4-fold), CMP9 (5.8-fold), and CMP6 (7.7-fold) [1].

Estrogen receptor Orthogonal ligand–receptor pair Chemical biology Conditional gene expression

Discrimination Against Wild-Type ERβ

CMP8 exhibits an IC₅₀ of 2232 ± 230 nM for wild-type human ERβ, yielding a 77-fold selectivity ratio relative to its IC₅₀ for the mutant MG-ERα-LBD [1]. This represents the highest ERβ discrimination among all analogs in the series, with CMP10 showing only 8.4-fold selectivity and CMP9 showing 1.2-fold (essentially non-selective) [1]. The enhanced ERβ discrimination is directly attributable to the 4-chlorobenzyl substituent, as the unsubstituted benzyl analog (CMP10) shows >9-fold lower ERβ selectivity [1].

Estrogen receptor beta Selectivity profiling Chemical tool compound Nuclear receptor pharmacology

Accelerated Protein Stabilization Kinetics

In a cellular destabilizing domain (DD) system, CMP8 and 4-hydroxytamoxifen (4OHT) were directly compared for their ability to stabilize YFP-DD fusion proteins [2]. Upon ligand addition, cells treated with CMP8 or 4OHT reached near-maximal fluorescence (~100%) within 12 hours, whereas previous-generation destabilizing domains required approximately 24 hours to achieve comparable stabilization [2]. Both CMP8 and 4OHT supported ligand-dependent stability, but CMP8 is the preferred ligand for bump-and-hole applications due to its exclusive recognition of the engineered triple-mutant ERα and negligible binding to wild-type receptors [1][2].

Destabilizing domain Protein stability control Small-molecule regulation Synthetic biology

In Vivo Plasma Exposure Confirmation

CMP8 was evaluated for systemic exposure in male Balb-c mice following intraperitoneal administration at 4 mg/kg . The compound achieved a maximum plasma concentration (Cₘₐₓ) of 0.5 μM at 30 minutes post-dose . At 4 hours post-dose, the plasma concentration remained 1.5-fold above the compound's EC₅₀ determined in mammalian cell-based reporter assays . This exposure profile confirms that CMP8 can maintain therapeutically relevant concentrations in vivo for multi-hour experimental windows, a critical validation for animal studies employing CMP8-dependent genetic switches.

In vivo pharmacology Pharmacokinetics Mouse model Chemical tool validation

Cellular Reporter Gene Suppression

In a cellular functional assay, CMP8 was tested for its ability to reduce reporter gene expression in HeLa cells expressing the triple-mutant ERα (L384M/M421G/G521R) . CMP8 suppressed reporter activity with an EC₅₀ of 41 nM . While no direct comparator data are available from the same assay system, this cellular EC₅₀ aligns closely with the biochemical IC₅₀ of 41 nM determined for the MGR-ERα triple mutant (L384M/M421G/G521R) , confirming that CMP8's binding affinity translates effectively into functional cellular activity.

Transcriptional repression Cellular reporter assay Mutant ERα Functional potency

Validated Research Applications of CMP8


Orthogonal Gene Expression Control

CMP8 enables precise, dose-dependent induction of transgenes driven by chimeric transcription factors containing the MGR-ERα-LBD (L384M/M421G/G521R) [1]. The 37.4-fold selectivity over wild-type ERα and 77-fold selectivity over ERβ [1] ensures that transgene expression is triggered exclusively by exogenously added CMP8, with no cross-activation by endogenous estrogens or tamoxifen metabolites [1]. This system is ideal for applications requiring clean, background-free control of gene expression, including target validation studies and synthetic biology circuit engineering [1].

Reversible Protein Stability Control

CMP8 stabilizes fusion proteins tagged with engineered ERLBD-based destabilizing domains (DDs) in a rapid, reversible, and dose-dependent manner [2]. The 12-hour stabilization kinetics [2] provide superior temporal resolution compared to earlier DD systems [2], enabling acute perturbation of protein levels for functional studies. Because CMP8 does not bind wild-type ERα or ERβ with high affinity [1], it can be used in cells expressing endogenous estrogen receptors without confounding signaling, a critical advantage for studying proteins in their native cellular context [1][2].

Bump-and-Hole Isoform-Specific Inhibition

CMP8 serves as a 'bumped' ligand for the 'hole'-containing triple-mutant ERα [1]. The compound's high affinity for the engineered mutant (IC₅₀ 29–41 nM) combined with low affinity for wild-type isoforms [1] makes it a valuable tool for bump-and-hole strategies where one wishes to study a single protein isoform in the presence of highly homologous family members. The validated in vivo exposure in mice (Cₘₐₓ 0.5 μM at 30 min; 1.5× EC₅₀ at 4 h) supports translation of this approach to animal models.

In Vivo Conditional Gene Regulation

CMP8's demonstrated systemic exposure following intraperitoneal administration enables in vivo application of ER-based genetic switches. The compound achieves plasma concentrations exceeding the cellular EC₅₀ for at least 4 hours , providing a practical experimental window for acute perturbation studies in mice. This pharmacokinetic profile supports studies requiring temporally controlled gene expression in whole-animal contexts, such as neurobehavioral research or tissue-specific knockout validation.

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